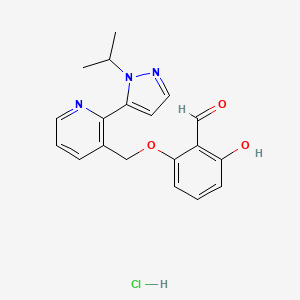
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of hematological and pulmonary disorders. This compound is also referred to as voxelotor and has been studied for its efficacy in treating conditions such as sickle cell disease and idiopathic pulmonary fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.
Coupling with pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a suitable coupling agent.
Methoxylation: The resulting compound undergoes methoxylation to introduce the methoxy group.
Hydroxybenzaldehyde formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating sickle cell disease, idiopathic pulmonary fibrosis, and other hematological and pulmonary disorders
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride involves its interaction with hemoglobin. The compound binds to hemoglobin and increases its affinity for oxygen, thereby preventing the sickling of red blood cells in sickle cell disease. This action helps maintain the normal shape and function of red blood cells, improving oxygen delivery to tissues .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyurea: Another compound used in the treatment of sickle cell disease.
L-glutamine: An amino acid supplement used to reduce complications of sickle cell disease.
Crizanlizumab: A monoclonal antibody used to reduce the frequency of vaso-occlusive crises in sickle cell disease
Uniqueness
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride is unique in its mechanism of action, specifically targeting hemoglobin to increase its oxygen affinity. This distinct mechanism sets it apart from other treatments that may have different targets or modes of action .
Propiedades
Fórmula molecular |
C19H20ClN3O3 |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C19H19N3O3.ClH/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23;/h3-11,13,24H,12H2,1-2H3;1H |
Clave InChI |
NVQQXFUJWZXGMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

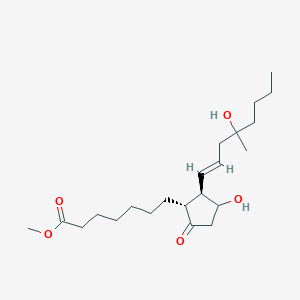
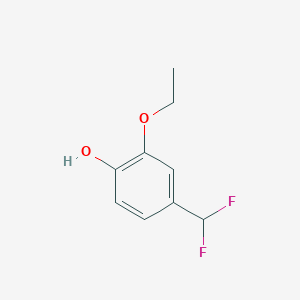


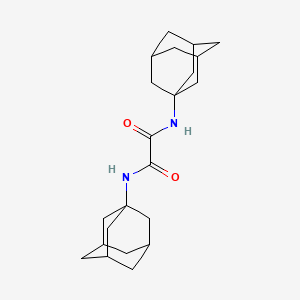
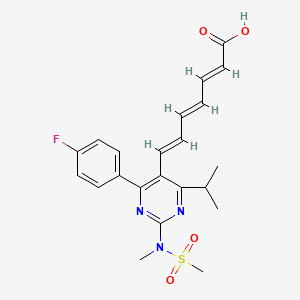
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)


![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
